molecular formula C20H26N4O3 B12238194 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine

Cat. No.: B12238194
M. Wt: 370.4 g/mol
InChI Key: KVJRQZUMCXOSTE-UHFFFAOYSA-N
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Description

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This core can be synthesized through a cyclization reaction involving amido-nitriles and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(oxolan-2-yl)methanone

InChI

InChI=1S/C20H26N4O3/c25-20(17-2-1-11-26-17)23-9-7-14(8-10-23)13-27-19-6-5-18-21-16(15-3-4-15)12-24(18)22-19/h5-6,12,14-15,17H,1-4,7-11,13H2

InChI Key

KVJRQZUMCXOSTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

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